Hydroxidotrioxidosulfur(.)

Description

Structure

2D Structure

Properties

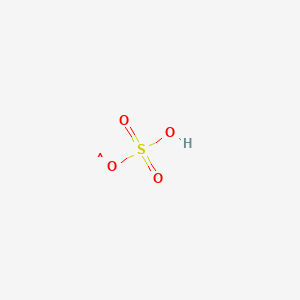

Molecular Formula |

HO4S |

|---|---|

Molecular Weight |

97.07 g/mol |

InChI |

InChI=1S/HO4S/c1-5(2,3)4/h(H,1,2,3) |

InChI Key |

NIAGBSSWEZDNMT-UHFFFAOYSA-N |

Canonical SMILES |

OS(=O)(=O)[O] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Hydroxidotrioxidosulfur .

Quantum Chemical Methodologies for Electronic Structure Determination

The accurate determination of the electronic structure of the sulfate (B86663) radical anion is fundamental to understanding its behavior. Various quantum chemical methodologies have been employed to this end, ranging from ab initio methods to density functional theory.

Ab Initio and Density Functional Theory (DFT) Approaches for Radical Systems

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and reactivity of radical species like hydroxidotrioxidosulfur(.). rsc.orgrsc.orgresearchgate.net DFT methods, in particular, have been widely used to study the oxidation reactions of this radical with various organic contaminants. rsc.org For instance, the M06-2X functional has been benchmarked against higher-level wavefunction-based methods for reactions involving the sulfate radical. rsc.orgosti.gov Studies have shown that while M06-2X can be accurate, high-level quantum calculations are recommended for complex reactions, especially those involving other inorganic species. rsc.orgresearchgate.net

The B3LYP density functional, combined with a solvation model like the SMD model, has been successfully applied to map out reaction pathways, such as the oxidation of guanine (B1146940) by the sulfate radical anion. nih.gov Furthermore, the ωB97XD functional has demonstrated performance comparable to higher-level methods like CCSD(T) for predicting energy barriers in hydrogen abstraction reactions involving SO₄•⁻. rsc.org These computational approaches allow for the investigation of site-selectivity and the influence of radical polar effects in such reactions. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, often built upon DFT-calculated descriptors, are instrumental in predicting the reaction rates of the sulfate radical with various contaminants. mdpi.comnih.gov These models highlight the importance of electronic properties, such as electron density and the HOMO-LUMO energy gap, in determining the reactivity of this radical. mdpi.comnih.gov

Multireference Methods for Characterization of Open-Shell Sulfur Species

For open-shell species like the hydroxidotrioxidosulfur(.) radical, single-reference methods may not always be sufficient to accurately describe their electronic structure, especially in cases of near-degeneracy or significant static correlation. acs.org Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI), provide a more robust theoretical framework for these challenging systems. acs.orgnih.gov

These methods are crucial for accurately describing bond formation and dissociation and for situations where the electronic state has significant contributions from multiple configurations. acs.org For example, in studies of sulfur-containing species, multireference calculations have been essential for understanding their bonding and reactivity. acs.org While direct applications of multireference methods specifically to the hydroxidotrioxidosulfur(.) radical are less commonly reported in introductory literature, their importance for open-shell sulfur species, in general, suggests their utility in obtaining a highly accurate description of its electronic states. acs.orgnih.govarxiv.org

Computational Prediction of Spectroscopic Signatures and Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of transient species like the hydroxidotrioxidosulfur(.) radical, aiding in their experimental identification and characterization. mdpi.com Time-dependent DFT (TD-DFT) is a widely used method to investigate the excited states of molecules and predict their electronic absorption spectra. mdpi.commdpi.com

For the sulfate radical, theoretical calculations can predict key spectroscopic parameters. For instance, the standard reduction potential (E°) of SO₄•⁻, a fundamental property related to its reactivity, has been calculated using DFT. acs.org These calculations have shown that including explicit water molecules in the theoretical model is crucial for obtaining accurate results that align with experimental observations. acs.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with these calculations, reveals details about charge distribution and how it changes upon solvation. acs.orgnsf.gov

Furthermore, computational methods can be used to predict vibrational frequencies (IR and Raman spectra) and NMR parameters, which are invaluable for identifying the radical in complex chemical environments. mdpi.com While specific detailed spectroscopic predictions for the isolated hydroxidotrioxidosulfur(.) radical are highly technical, the methodologies are well-established and have been successfully applied to numerous related radical species. rsc.orgarxiv.org

Theoretical Elucidation of Intramolecular Bonding and Radical Character Distribution

Theoretical calculations offer deep insights into the intramolecular bonding and the distribution of the unpaired electron (radical character) within the hydroxidotrioxidosulfur(.) radical. Natural Bond Orbital (NBO) analysis is a key computational tool used for this purpose. rsc.org

NBO analysis on the sulfate radical anion indicates how the spin density is distributed across the sulfur and oxygen atoms. nsf.gov This distribution is crucial for understanding the radical's reactivity, as it highlights the most likely sites for electrophilic or nucleophilic attack. For instance, in hydrogen abstraction reactions, NBO analysis has shown that the transferred hydrogen atom carries a partial positive charge, a detail that helps in predicting the regioselectivity of such reactions. rsc.orgrsc.org

Reaction Pathway Analysis and Kinetic Predictions via Computational Dynamics

Computational dynamics simulations are instrumental in mapping out the intricate details of reaction pathways and predicting the kinetics of reactions involving the hydroxidotrioxidosulfur(.) radical. rsc.orgnih.gov These methods go beyond static calculations of reactants and products, exploring the transition states and energy barriers that govern the reaction rates. rsc.org

For example, DFT calculations have been used to investigate the site-selective hydrogen abstraction from organic molecules by the sulfate radical. rsc.orgrsc.org By calculating the energy barriers for different possible reaction pathways, researchers can predict which site on a molecule is most likely to be attacked. rsc.org These theoretical predictions have been shown to be consistent with experimental observations. rsc.org

First-principles molecular dynamics simulations allow for the study of reaction dynamics, including steric and dynamic effects, providing a more complete picture of the reaction process. researchgate.net Kinetic models can be built based on the calculated rate constants for elementary reaction steps. nih.govnih.gov These models are crucial for predicting the degradation of pollutants in advanced oxidation processes and for understanding the role of the sulfate radical in atmospheric chemistry. nih.govpnas.org

| Reaction Position | Computational Method | Energy Barrier (kJ/mol) | Solvent | Reference |

|---|---|---|---|---|

| α-hydrogen abstraction | ωB97XD/6-311+G(d,p) | 54.6 | None | rsc.org |

| β-hydrogen abstraction | ωB97XD/6-311+G(d,p) | 50.9 | None | rsc.org |

| α-hydrogen abstraction | ωB97XD/6-311+G(d,p) | 33.2 | Acetonitrile | rsc.org |

| β-hydrogen abstraction | ωB97XD/6-311+G(d,p) | 26.1 | Acetonitrile | rsc.org |

Solvent Effects and Environmental Perturbations in Theoretical Models

The reactivity and properties of the hydroxidotrioxidosulfur(.) radical are significantly influenced by its surrounding environment, particularly by solvent molecules. rsc.orgnsf.gov Theoretical models must account for these solvent effects to provide realistic predictions. researchgate.netnih.gov

There are two primary approaches to modeling solvent effects: implicit and explicit solvation models. tum.demdpi.com Implicit models, such as the Polarizable Continuum Model (PCM) and the SMD solvation model, treat the solvent as a continuous dielectric medium. nih.govmdpi.comdiva-portal.org These models are computationally efficient and can capture the bulk electrostatic effects of the solvent. tum.de

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the quantum mechanical calculation. nsf.govmdpi.com This approach is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. diva-portal.orgconicet.gov.ar For the sulfate radical, studies have shown that explicit hydration is crucial for accurately predicting its standard reduction potential. acs.org The inclusion of explicit water molecules leads to a significant increase in the calculated E° value, bringing it into better agreement with experimental data. acs.org

Experimental Generation and Spectroscopic Characterization Techniques for Hydroxidotrioxidosulfur .

Laboratory-Scale Generation Methodologies for Research Studies

The generation of hydroxidotrioxidosulfur(.) in the laboratory is typically achieved through methods that can produce short-lived, reactive species in a controlled manner. These methods often involve the activation of stable precursor compounds.

Photolytic methods are widely used to generate the hydroxidotrioxidosulfur(.) radical. These techniques involve the use of light to break the peroxide bond in precursor molecules, most commonly the persulfate ion (S₂O₈²⁻). acs.orgscielo.org.mx Ultraviolet (UV) radiation is a common energy source for this process. scielo.org.mxmdpi.com The photolysis of the persulfate ion results in the homolytic cleavage of the O–O bond, yielding two equivalents of the sulfate (B86663) radical. nih.gov

This method is considered a sustainable activation technique as it avoids the production of sludge from metal catalysts. mdpi.com The quantum yield of sulfate radical formation from persulfate photolysis is dependent on the excitation wavelength. For instance, the quantum yield is 0.55 upon excitation at 308 nm. researchgate.net The rate of radical generation can be controlled by adjusting the intensity and wavelength of the light source. scielo.org.mx

Hydroxidotrioxidosulfur(.) can be formed through reactions involving other radical species or through electron transfer mechanisms.

Radical Abstraction: The hydroxyl radical (OH•) can react with bisulfate (HSO₄⁻) or sulfate (SO₄²⁻) ions to produce the sulfate radical. pnas.org This is a significant pathway in certain chemical systems, such as in concentrated sulfuric acid solutions where the reaction of OH• with HSO₄⁻ and H₂SO₄ leads to the formation of SO₄•⁻. rsc.org

The reactions are as follows:

OH• + HSO₄⁻ → H₂O + SO₄•⁻ rsc.org

OH• + SO₄²⁻ → OH⁻ + SO₄•⁻

Electron Transfer: Electron transfer from a suitable donor to the persulfate ion is an effective method for generating the sulfate radical. Transition metal ions are often employed as catalysts in this process. For example, iron(II) can activate persulfate to produce the sulfate radical via a single electron transfer. frontiersin.orgnih.gov

The reaction is: S₂O₈²⁻ + Fe²⁺ → Fe³⁺ + SO₄²⁻ + SO₄•⁻ nih.gov

Photocatalytic systems also utilize electron transfer to generate sulfate radicals. When a semiconductor photocatalyst is irradiated, photogenerated holes in the valence band can oxidize sulfate ions to produce sulfate radicals. acs.orgnih.gov Similarly, electrons in the conduction band can be transferred to persulfate, causing the cleavage of the peroxo bond to form sulfate and hydroxyl radicals. acs.orgnih.gov

Due to the short lifetime of the hydroxidotrioxidosulfur(.) radical (in the order of microseconds), time-resolved techniques like pulse radiolysis and laser flash photolysis are essential for studying its formation and reactivity. rsc.orgnih.gov

Pulse Radiolysis: This technique uses a high-energy electron pulse to irradiate a solution, leading to the formation of various reactive species, including the sulfate radical from sulfate or persulfate precursors. rsc.orgrsc.orgacs.org In concentrated sulfuric acid solutions, pulse radiolysis has been used to demonstrate two formation pathways for the sulfate radical: a fast process from the direct action of radiation on sulfuric acid and a slower process involving the reaction of hydroxyl radicals with bisulfate. rsc.org This method allows for the direct observation of the radical's absorption spectrum and the determination of its kinetic properties. rsc.orgresearchgate.net

Laser Flash Photolysis (LFP): LFP is a powerful technique for generating and studying transient species. In this method, a short, intense laser pulse is used to photolyze a precursor compound, such as sodium or potassium persulfate, to generate the sulfate radical. researchgate.netwiley.comcsic.es The subsequent decay and reactions of the radical are monitored by a time-resolved detection method, typically absorption spectroscopy. wiley.comcsic.es LFP has been instrumental in determining the rate constants for reactions of the sulfate radical with various organic and inorganic compounds. wiley.comresearchgate.netacs.org For instance, the generation of SO₄•⁻ from the photolysis of persulfate using a laser pulse at 266 nm has been well-documented. csic.es

| Generation Method | Precursor(s) | Activation | Key Principle |

| Photolytic Decomposition | Persulfate (S₂O₈²⁻) | UV Light | Homolytic cleavage of the O-O bond in the precursor. nih.gov |

| Radical Abstraction | Bisulfate (HSO₄⁻), Sulfate (SO₄²⁻) | Hydroxyl Radical (OH•) | Abstraction of an electron from the sulfate/bisulfate ion by a more reactive radical. rsc.org |

| Electron Transfer | Persulfate (S₂O₈²⁻) | Transition Metals (e.g., Fe²⁺) | Single electron transfer from a donor to the precursor, causing bond cleavage. frontiersin.orgnih.gov |

| Pulse Radiolysis | Sulfuric Acid, Persulfate | High-Energy Electron Pulse | Direct ionization/excitation of precursors or solvent to form radicals. rsc.org |

| Laser Flash Photolysis | Persulfate (S₂O₈²⁻) | High-Intensity Laser Pulse | Rapid photolysis of the precursor to generate a high concentration of transient radicals for kinetic studies. researchgate.netwiley.com |

Radical Abstraction Reactions and Electron Transfer Processes

Advanced Spectroscopic Methodologies for Radical Detection and Analysis

The unambiguous detection and characterization of the hydroxidotrioxidosulfur(.) radical rely on sophisticated spectroscopic techniques that are sensitive to paramagnetic species.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a magnetic resonance technique that is highly specific for detecting species with unpaired electrons, such as the hydroxidotrioxidosulfur(.) radical. rsc.orgwikipedia.org It provides detailed information about the electronic structure of the paramagnetic center. wikipedia.org

The reaction of the sulfate radical with various substrates has been studied by generating the radical in situ within the EPR spectrometer's cavity. rsc.org Often, due to the high reactivity and short lifetime of the sulfate radical, a technique called spin trapping is employed. rsc.orgmdpi.com A "spin trap," such as 2-methyl-2-nitrosopropane (B1203614) (MNP) or 5,5-dimethyl-1-pyrroline-1-oxide (DMPO), reacts with the transient radical to form a more stable, persistent radical adduct that can be more easily detected by EPR. researchgate.netrsc.orgmdpi.com

The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. wikipedia.org The g-factor provides information about the radical's electronic environment. du.ac.in For many organic radicals, the g-value is close to that of a free electron (approximately 2.0023). du.ac.in The hyperfine coupling constant arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N). wikipedia.orgdu.ac.in This interaction splits the EPR signal into multiple lines, and the splitting pattern and magnitude (the hyperfine splitting constant, A) can help identify the radical and provide information about its structure and the distribution of the unpaired electron. wikipedia.orgmdpi.com

| EPR Parameter | Information Provided | Typical Values/Observations for Radicals |

| g-factor | Electronic structure and identity of the paramagnetic center. wikipedia.orgdu.ac.in | For many organic and some inorganic radicals, g ≈ 2.0023 - 2.0030. nih.gov |

| Hyperfine Coupling Constant (A) | Interaction of the unpaired electron with magnetic nuclei; provides structural information. wikipedia.org | Varies widely depending on the radical and interacting nuclei. Measured in Gauss (G) or Megahertz (MHz). mdpi.comresearchgate.net |

| Line Multiplicity | Number of equivalent nuclei interacting with the unpaired electron, determined by the (2NI+1) rule. du.ac.in | e.g., A single ¹⁴N nucleus (I=1) splits the signal into a triplet. du.ac.in |

Matrix isolation is a powerful technique for studying highly reactive species like radicals. The method involves trapping the species of interest in a rigid, inert matrix (such as solid argon or nitrogen) at very low temperatures (typically around 10 K). d-nb.inforsc.org This isolation prevents the radicals from reacting with each other, allowing for their spectroscopic characterization by methods such as infrared (IR) and UV/Vis spectroscopy. d-nb.inforsc.org

While the direct matrix isolation and spectroscopic characterization of the hydroxidotrioxidosulfur(.) radical (SO₄•⁻) is not as extensively documented as for other species, the technique has been successfully applied to study related sulfur-containing radicals and the products of reactions in acidic glasses. d-nb.infotandfonline.comacs.org For example, the methylsulfinyl radical, CH₃(O)S•, has been generated by flash pyrolysis and trapped in an argon matrix, where its IR and UV/Vis spectra were recorded and compared with computational data. d-nb.inforsc.org Similarly, radical formation in acidic aqueous glasses (e.g., H₂SO₄/H₂O) at low temperatures has been studied using EPR, demonstrating the utility of low-temperature matrix environments for investigating radical reactions. tandfonline.comacs.org These studies provide a framework for how matrix isolation could be applied to stabilize and characterize the hydroxidotrioxidosulfur(.) radical, allowing for the measurement of its vibrational and electronic spectra, which is difficult in the gas or solution phase due to its transient nature. nist.gov

Time-Resolved X-ray Absorption Spectroscopy at Sulfur K-edge

Time-Resolved X-ray Absorption Spectroscopy (TRXAS) is a powerful element-specific probe for investigating the electronic structure and reaction dynamics of molecules. acs.org By tuning the X-ray energy to the sulfur K-edge (around 2470 eV), researchers can selectively excite a 1s core electron of a sulfur atom to unoccupied molecular orbitals. osti.govnih.gov The resulting X-ray Absorption Near-Edge Structure (XANES) spectrum provides a unique fingerprint of the sulfur atom's local chemical environment, including its oxidation state and coordination geometry. nih.govuni-hamburg.de This makes the technique highly suitable for tracking the transformation of sulfur-containing species in chemical reactions. osti.gov

TRXAS has been successfully applied to study the photochemistry of various organosulfur compounds and the formation of sulfur-centered radicals. acs.orgresearchgate.net In a typical experiment, a pump laser pulse initiates a chemical reaction (e.g., photolysis of a precursor molecule to generate radicals), and a synchronized, time-delayed X-ray probe pulse monitors the subsequent changes in the sulfur K-edge spectrum. osti.gov By varying the delay between the pump and probe pulses, the evolution of transient intermediates can be followed with high temporal resolution, often on the picosecond or even femtosecond timescale. osti.govacs.org

For instance, studies on the photolysis of aromatic thiols have used TRXAS to identify the formation of thiyl radicals and their subsequent isomerization products. acs.orgosti.gov The distinct spectral signatures of the ground-state molecule, the radical intermediate, and the final products allow for their unambiguous identification and quantification over time.

Table 2: Illustrative Sulfur K-edge XANES Transitions for Model Sulfur Compounds

| Compound/Species | Transition Energy (eV) | Assignment/Comment |

| 4-Methylthiophenol (4-MTP) | ~2472.5 | S 1s → σ(S-C) / π(aryl) |

| 4-Methylthiophenoxy radical | Lower energy than parent | Characteristic shift indicating radical formation. |

| Thione Isomers | Higher energy than parent | Indicates change in sulfur bonding environment. |

| Sulfonate (R-SO3-) | ~2478 | Main S 1s transition in tetrahedral configuration. nih.gov |

This table, based on findings for model compounds like 4-Methylthiophenol osti.gov, illustrates how different sulfur species have distinct X-ray absorption features. Similar principles would apply to the identification of the HSO3• radical and its related species.

The high sensitivity of the sulfur K-edge to the atom's oxidation state and chemical surroundings, combined with the ability to perform time-resolved measurements, makes TRXAS an invaluable tool for elucidating the complex reaction pathways of sulfur radicals like hydroxidotrioxidosulfur(.). acs.orguni-hamburg.de

Broadband Dual-Comb Spectroscopy and Other Cavity-Enhanced Methods

Dual-comb spectroscopy (DCS) is a revolutionary technique that provides ultra-high resolution, broad spectral bandwidth, and high sensitivity without the need for moving parts, making it superior to traditional Fourier-transform spectroscopy in many applications. researchgate.net The method utilizes two precisely synchronized optical frequency combs with slightly different repetition rates. The interference between the two combs generates a radiofrequency comb that contains the full spectral information of the optical combs, allowing for rapid and precise absorption measurements. acs.org

The application of DCS to the detection of atmospheric radicals is a rapidly developing field. researchgate.net Its fast acquisition rates are particularly advantageous for studying atmospheric chemistry, as they can reduce the impact of turbulence on measurements. mdpi.com While initially developed in the near-infrared for monitoring greenhouse gases, efforts are underway to extend DCS into the ultraviolet (UV) region, where many important radicals, including OH, NO2, and potentially SO2-related species like HSO3•, have strong absorption features. researchgate.netmdpi.com

Cavity-enhanced spectroscopic methods, such as cavity ring-down spectroscopy (CRDS) and incoherent broadband cavity-enhanced absorption spectroscopy (IBBCEAS), offer another route to highly sensitive detection. frontiersin.orgdiva-portal.org These techniques place the sample within a high-finesse optical cavity, effectively increasing the path length of the light through the sample to many kilometers. frontiersin.orgmdpi.com This dramatically enhances the absorption signal, enabling the detection of trace gases and transient species at extremely low concentrations. diva-portal.orgmdpi.com IBBCEAS, for example, has been successfully deployed for the measurement of atmospheric NO3 radicals at pptv levels. mdpi.com

Table 3: Comparison of Advanced Spectroscopic Methods for Radical Detection

| Technique | Principle | Key Advantages | Potential for HSO3• Study |

| Dual-Comb Spectroscopy (DCS) | Multi-heterodyne detection using two frequency combs. acs.org | High resolution & sensitivity, broad bandwidth, fast acquisition, no moving parts. researchgate.net | High potential for unambiguous identification and kinetic studies, especially in the UV. mdpi.com |

| Cavity Ring-Down Spectroscopy (CRDS) | Measures the decay rate of light in a high-finesse optical cavity. frontiersin.org | Extremely high sensitivity, absolute absorption measurement. | Excellent for quantifying trace amounts of HSO3• if a suitable absorption line is known. |

| Incoherent Broadband Cavity-Enhanced Absorption Spectroscopy (IBBCEAS) | Uses a broadband light source with an optical cavity for enhanced absorption. mdpi.com | High sensitivity over a broad spectral range, suitable for multiple species. | Could simultaneously detect HSO3• and other related species (e.g., SO2, HONO). |

This table provides a comparative overview of advanced spectroscopic techniques and their suitability for the detection and characterization of the hydroxidotrioxidosulfur(.) radical.

The combination of broadband capability and high sensitivity makes techniques like dual-comb spectroscopy and IBBCEAS particularly promising for the complex task of identifying and quantifying short-lived radicals like hydroxidotrioxidosulfur(.) in real-world environments. arxiv.orgcolorado.edu

Reactivity and Reaction Mechanisms Involving Hydroxidotrioxidosulfur .

Radical-Molecule Reaction Kinetics and Mechanistic Pathways

The hydroxidotrioxidosulfur(.) radical engages in reactions with a wide array of molecules through several primary mechanisms: hydrogen abstraction, electron transfer, and radical addition. acs.org The dominant pathway is largely determined by the nature of the reacting molecule. acs.org

Reactions with Atmospheric Trace Gases (e.g., O₂, O₃, NOx)

In the atmosphere, the hydroxidotrioxidosulfur(.) radical is a key player in the oxidation of various trace gases. Its formation can be initiated by the reaction of sulfur dioxide (SO₂) with the hydroxyl radical (HO•). wikipedia.org The resulting HSO₃ radical rapidly reacts with molecular oxygen (O₂) to produce sulfur trioxide (SO₃) and a hydroperoxyl radical (HO₂). wikipedia.org

The reaction of the sulfate (B86663) radical with ozone (O₃) is also a significant process. Studies have shown that the reaction between the doubly deprotonated form of peroxymonosulfate (B1194676) (SO₅²⁻) and ozone leads to the formation of both hydroxyl and sulfate radicals. nih.govcapes.gov.br The proposed mechanism involves the formation of an adduct that subsequently decomposes to generate these radical species. nih.govcapes.gov.br The yields of hydroxyl and sulfate radicals have been determined to be nearly equal per mole of ozone consumed. nih.govcapes.gov.br

Reactions with nitrogen oxides (NOx) are also crucial in atmospheric chemistry. For instance, the multiphase oxidation of SO₂ can be initiated by nitrogen dioxide (NO₂), where O₂ acts as the main oxidant, leading to sulfate formation. researchgate.net

Reactions with Organic Compounds (e.g., Alkenes, VOCs, Bioorganic Species)

The hydroxidotrioxidosulfur(.) radical readily reacts with a diverse range of organic compounds, including volatile organic compounds (VOCs), alkenes, and various bioorganic species. acs.orgacs.org These reactions are fundamental to the formation of secondary organic aerosols (SOA) and organosulfates in the atmosphere. acs.org

With saturated organic compounds like alkanes and alcohols, the primary reaction mechanism is hydrogen abstraction. acs.org For unsaturated compounds such as alkenes, radical addition to the double bond is the more favorable pathway. acs.orgacs.org This addition leads to the formation of an alkylperoxy radical in the presence of oxygen, which can then undergo further reactions to form stable organosulfate products. acs.org Electron transfer is a dominant mechanism in reactions with electron-rich molecules like aromatic compounds. acs.org Carboxylic acids are efficiently oxidized via electron transfer, often leading to decarboxylation. acs.org

The reactivity of the sulfate radical is influenced by the molecular structure of the organic compound. For example, the presence of a carbonyl group can increase the reaction rate. acs.org Heterogeneous oxidation of organosulfates by hydroxyl radicals can also lead to the formation of the sulfate radical anion, which then participates in secondary chemistry. copernicus.org

Below is a table summarizing the second-order kinetic rate coefficients for the aqueous-phase oxidation of some atmospherically relevant organic compounds by the sulfate radical.

| Organic Compound | Rate Coefficient (kSO₄•⁻) (M-1s-1) | Notes |

|---|---|---|

| cis-Pinonic acid | ~3 x 107 | A keto acid. acs.org |

| Camphoric acid | ~1.5 x 107 | A diacid without a carbonyl group, rate is roughly half that of cis-pinonic acid. acs.org |

| Lactate (at pH 5) | ~2 x 107 | In the range of 293–322 K. acs.org |

| MD-1,4-DN | ~5 x 106 | A minor dinitrate isomer. acs.org |

Self-Reactions and Dimerization Pathways

The self-reaction of sulfate radicals can lead to the formation of the persulfate dianion (S₂O₈²⁻). acs.org This dimerization pathway is a termination step in radical chain reactions involving the sulfate radical. The kinetics of this reaction have been studied, providing important data for modeling atmospheric and aqueous-phase chemistry. acs.org

Role as a Key Intermediate in Complex Chemical Transformations

The hydroxidotrioxidosulfur(.) radical is a pivotal intermediate in numerous complex chemical transformations in both atmospheric and aqueous environments. researchgate.netnih.gov It is a key species in the oxidation of sulfur dioxide, leading to the formation of sulfuric acid and sulfate aerosols. wikipedia.org In the stratosphere, the oxidation of volcanic SO₂ by the hydroxyl radical produces the HSO₃ radical, which, after reacting with O₂, ultimately forms sulfuric acid. wikipedia.org

Furthermore, the sulfate radical plays a significant role in the formation of secondary organic aerosols (SOA) through its reactions with volatile organic compounds. acs.org The oxidation of isoprene, a major biogenic VOC, in the presence of sulfate radicals leads to the formation of organosulfates, which are important components of atmospheric aerosols. copernicus.org The heterogeneous oxidation of organosulfates can, in turn, regenerate sulfate radicals, propagating the chemical transformation of organic matter in aerosols. copernicus.orgresearchgate.net This highlights the radical's role in a catalytic cycle that influences aerosol composition and properties.

Mechanistic Insights from Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms. While direct isotopic labeling studies specifically targeting the hydroxidotrioxidosulfur(.) radical are not extensively detailed in the provided search results, the principles of such studies are well-established in probing reaction pathways. For instance, using deuterium-labeled compounds (e.g., DF instead of HF) has been employed to synthesize and characterize related species, confirming structural and mechanistic details. wikipedia.org In the broader context of atmospheric chemistry, isotopic analysis helps differentiate between various sources and formation pathways of sulfate aerosols. By analyzing the isotopic composition of sulfur and oxygen in sulfate, scientists can gain insights into the relative importance of different oxidation pathways, including those involving the hydroxidotrioxidosulfur(.) radical.

Transition State Theory and Reaction Dynamics of Hydroxidotrioxidosulfur(.) Transformations

The study of the hydroxidotrioxidosulfur(.) radical, systematically known as the bisulfate radical (HSO₄•), is crucial for understanding atmospheric chemistry, particularly the processes leading to acid rain and sulfate aerosol formation. pnas.org Transition state theory and computational reaction dynamics provide essential tools for elucidating the mechanisms and kinetics of reactions involving this highly reactive species. These theoretical approaches allow for the characterization of transient structures and the calculation of energetic barriers that govern the transformation pathways of the hydroxidotrioxidosulfur(.) radical.

Detailed Research Findings

Theoretical investigations, primarily employing Density Functional Theory (DFT) and other quantum-mechanical methods, have shed light on the formation and subsequent reactions of the hydroxidotrioxidosulfur(.) radical. A key atmospheric reaction is the interaction between sulfuric acid (H₂SO₄) and the hydroxyl radical (HO•), which serves as a primary formation route for HSO₄•. acs.orgresearchgate.netnih.gov

The reaction initiates with the barrierless formation of a prereactive hydrogen-bonded complex (Cr1), which is energetically favorable, lying approximately 8.1 kcal/mol below the reactants' enthalpy at 298 K. acs.orgnih.gov From this complex, the reaction can proceed through several pathways, each featuring distinct transition states:

Single Hydrogen Transfer: This pathway leads to the formation of hydroxidotrioxidosulfur(.) (HSO₄•) and water (H₂O). It can occur via three different transition structures (TS1, TS2, and TS3). acs.orgresearchgate.netnih.gov

TS1 and TS2: These represent the lowest energy transition states and correspond to a proton-coupled electron-transfer (PCET) mechanism. acs.orgresearchgate.net

TS3: This higher energy transition state is associated with a hydrogen atom transfer (HAT) mechanism. acs.orgresearchgate.net

Double Hydrogen Exchange: This pathway, proceeding through a transition state labeled TS4, involves a double proton-transfer mechanism. It results in products that are identical to the reactants and is predicted to be the dominant pathway. acs.orgresearchgate.netnih.gov

The presence of water molecules has been shown to influence the reaction dynamics. A single water molecule can lower the energy barriers for both hydrogen abstraction and proton transfer pathways in the reaction between sulfuric acid and the hydroxyl radical. nih.gov For instance, the energy barriers can be reduced from 13.79 kcal/mol and 8.82 kcal/mol to 7.51 kcal/mol and 6.37 kcal/mol, respectively. nih.gov This catalytic effect of water accelerates the reaction, making the water-assisted process significantly faster than the reaction between the naked reactants. nih.gov

Data Tables

The following tables summarize the energetic and kinetic data from computational studies on the transformations involving the hydroxidotrioxidosulfur(.) radical.

Table 1: Energetic Properties of Transition States in the H₂SO₄ + HO• Reaction

| Species | Description | Mechanism | Relative Energy (kcal/mol) |

| Cr1 | Prereactive Complex | Hydrogen Bonding | -8.1 acs.orgnih.gov |

| TS1 | Transition State | Proton-Coupled Electron-Transfer | Lower Energy acs.orgresearchgate.net |

| TS2 | Transition State | Proton-Coupled Electron-Transfer | Lower Energy acs.orgresearchgate.net |

| TS3 | Transition State | Hydrogen Atom Transfer | Higher Energy acs.orgresearchgate.net |

| TS4 | Transition State | Double Proton-Transfer | Dominant Pathway acs.orgresearchgate.net |

Note: Specific energy values for individual transition states relative to the initial reactants are often detailed in the original computational chemistry literature and can vary based on the level of theory used.

Table 2: Effect of Water on Energy Barriers in the H₂SO₄ + HO• Reaction

| Reaction Pathway | Energy Barrier (without H₂O) (kcal/mol) | Energy Barrier (with one H₂O) (kcal/mol) |

| Hydrogen Abstraction | 13.79 nih.gov | 7.51 nih.gov |

| Proton Transfer | 8.82 nih.gov | 6.37 nih.gov |

Energies are relative to the corresponding prereactive complex.

Table 3: Calculated Reaction Rate Constants

| Reaction | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| H₂SO₄ + HO• (overall) | 298 | 1.50 × 10⁻¹⁴ acs.orgnih.gov |

| SO₄•⁻ + H₂O | - | k_forward = 3.5 × 10⁵ M⁻¹ s⁻¹ nsf.gov |

| OH• + HSO₄⁻ | - | k_reverse = 6.49 M⁻¹ s⁻¹ nsf.gov |

Table of Compound Names

| Systematic Name | Common Name / Other Names | Molecular Formula |

| Hydroxidotrioxidosulfur(.) | Bisulfate radical, Hydrogen sulfate radical | HSO₄• nih.gov |

| Tetraoxidosulfate(.1-) | Sulfate radical anion | SO₄•⁻ nih.gov |

| Sulfuric Acid | - | H₂SO₄ |

| Hydroxyl Radical | - | HO• |

| Water | - | H₂O |

| Sulfur Dioxide | - | SO₂ pnas.org |

| Sulfur Trioxide | - | SO₃ csic.es |

| Sulfurous Acid | - | H₂SO₃ rsc.org |

| Hydroperoxyl Radical | - | HO₂• csic.es |

Environmental and Interstellar Chemistry of Hydroxidotrioxidosulfur .

Atmospheric Formation and Removal Pathways

The hydroxidotrioxidosulfur(.) radical, commonly known as the sulfate (B86663) radical anion (SO₄⁻•), is a key intermediate in atmospheric chemistry. Its presence, though transient, has significant implications for atmospheric composition and aerosol formation.

Photochemical Generation from Sulfur Precursors

The primary formation route for the hydroxidotrioxidosulfur(.) radical in the atmosphere is through the photochemical oxidation of sulfur-containing precursor compounds. Sulfur dioxide (SO₂), a major atmospheric pollutant from both natural and anthropogenic sources, is a key precursor. nih.govlibretexts.org The oxidation of SO₂ in the gas phase, primarily by the hydroxyl radical (•OH), leads to the formation of sulfur trioxide (SO₃). SO₃ readily reacts with water to form sulfuric acid (H₂SO₄). nih.gov

In the aqueous phase of atmospheric aerosols and cloud droplets, the sulfate radical can be generated through several photochemical pathways. One significant pathway is the photolysis of persulfate ions (S₂O₈²⁻), which can be present in atmospheric waters. nih.govacs.org Ultraviolet radiation can cleave the peroxide bond in persulfate, generating two sulfate radicals. redalyc.org

Another important source is the activation of sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) anions by other atmospheric radicals like the hydroxyl radical (•OH) and nitrate (B79036) radical (NO₃•). acs.org The reaction of •OH with bisulfate is a recognized source of the sulfate radical. acs.org Recent studies have also highlighted that shining natural or artificial sunlight on concentrated solutions of sulfate ions, commonly found in atmospheric aerosol particles, can generate sulfur-containing radicals. nsf.gov

The table below summarizes the key photochemical generation pathways of the hydroxidotrioxidosulfur(.) radical.

| Precursor | Oxidant/Process | Product | Atmospheric Environment |

| Sulfur Dioxide (SO₂) | •OH, followed by reaction with H₂O | Sulfuric Acid (H₂SO₄) | Gas Phase |

| Persulfate (S₂O₈²⁻) | UV Photolysis | Hydroxidotrioxidosulfur(.) (SO₄⁻•) | Aqueous Phase (Aerosols, Clouds) |

| Bisulfate (HSO₄⁻) | •OH, NO₃• | Hydroxidotrioxidosulfur(.) (SO₄⁻•) | Aqueous Phase (Aerosols, Clouds) |

| Sulfate (SO₄²⁻) | Sunlight/UV on concentrated solutions | Hydroxidotrioxidosulfur(.) (SO₄⁻•) | Aqueous Phase (Aerosols) |

Atmospheric Sinks and Heterogeneous Reactions

The hydroxidotrioxidosulfur(.) radical is highly reactive and is removed from the atmosphere through various sink reactions. These reactions often occur at the interface between different phases, known as heterogeneous reactions, and are crucial in determining the lifetime and impact of the radical.

A primary sink for the sulfate radical is its reaction with water, which can regenerate a hydroxyl radical and form a bisulfate ion. copernicus.org It also readily reacts with a wide range of organic compounds present in atmospheric aerosols. acs.org These reactions can involve hydrogen atom abstraction or electron transfer, leading to the oxidation of the organic molecules. acs.org For instance, the sulfate radical efficiently decarboxylates carboxylic acids. acs.org

Heterogeneous oxidation of organosulfates on the surface of aerosol particles by gas-phase oxidants like •OH is another important process. copernicus.org This can lead to the formation of the sulfate radical anion as a product, which then participates in secondary chemistry within the aerosol. acs.orgresearchgate.net For example, the oxidation of methyl sulfate can produce a sulfate radical anion. acs.org

The table below outlines the major atmospheric sinks and heterogeneous reactions of the hydroxidotrioxidosulfur(.) radical.

| Reactant | Reaction Type | Products | Significance |

| Water (H₂O) | Reaction | •OH, HSO₄⁻ | Regeneration of •OH, formation of bisulfate |

| Organic Compounds | Oxidation (H-abstraction, electron transfer) | Oxidized organics, HSO₄⁻ | Degradation of organic pollutants, formation of secondary aerosol components |

| Organosulfates | Heterogeneous Oxidation by •OH | Hydroxidotrioxidosulfur(.) (SO₄⁻•), other products | Secondary chemistry within aerosols, transformation of organosulfates |

| Itself (SO₄⁻•) | Dimerization | Persulfate (S₂O₈²⁻) | A potential termination reaction |

Contribution to Secondary Organic Aerosol and Particulate Matter Formation Mechanisms

The hydroxidotrioxidosulfur(.) radical plays a significant role in the formation of secondary organic aerosols (SOA), which are a major component of atmospheric particulate matter. rsc.orgaaqr.orgcopernicus.orgcopernicus.org SOA is formed when volatile organic compounds (VOCs) are oxidized in the atmosphere to form less volatile products that can partition into the aerosol phase. rsc.org

The reactions of the sulfate radical with organic molecules in the aqueous phase of aerosols can lead to the formation of organosulfates, which are a key component of SOA. researchgate.net These reactions can increase the mass and alter the chemical composition of existing particles. The formation of organosulfates from the oxidation of VOCs in the presence of sulfate is a well-established pathway for SOA growth. researchgate.netmdpi.com For instance, isoprene, a major biogenic VOC, can be oxidized to form epoxydiols, which then react with sulfate or bisulfate in acidic aerosols to form isoprene-derived organosulfates. mdpi.com

The heterogeneous oxidation of organic aerosols initiated by the sulfate radical contributes to the chemical aging of particles, affecting their physical and chemical properties, such as size and hygroscopicity. copernicus.org The formation of inorganic sulfates, such as sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) ions, from the heterogeneous oxidation of organosulfates can also contribute to particulate matter mass. acs.org

Role in Global Sulfur Cycling and Environmental Processes

The hydroxidotrioxidosulfur(.) radical is an important intermediate in the global sulfur cycle, which involves the movement of sulfur between the atmosphere, oceans, and land. libretexts.orgwikipedia.orgbritannica.com The atmospheric oxidation of sulfur compounds, where the sulfate radical plays a key role, is a critical part of this cycle.

The formation of sulfate aerosols from the oxidation of sulfur dioxide has a significant impact on the Earth's climate by scattering incoming solar radiation and by acting as cloud condensation nuclei. rsc.orgcarnegiescience.edu The deposition of these sulfate-containing particles, either through wet deposition (acid rain) or dry deposition, transfers sulfur from the atmosphere to terrestrial and aquatic ecosystems. libretexts.org

Potential Presence and Formation Mechanisms in Interstellar Medium (ISM)

While the direct detection of the hydroxidotrioxidosulfur(.) radical in the interstellar medium (ISM) is challenging, its potential presence and formation are inferred from the observation of other sulfur-containing molecules and the known chemical processes in these environments. The ISM is a complex environment containing gas and dust, where a rich chemistry occurs, driven by factors like cosmic rays and ultraviolet radiation. astrobiology.comastrochem.org

Sulfur is a reasonably abundant element in the cosmos, and various sulfur-bearing molecules have been detected in the ISM. Theoretical models and laboratory experiments suggest that radical-driven reactions are important in interstellar chemistry. researchgate.net Given the presence of sulfur oxides and water ice in interstellar grains, it is plausible that photochemical or radiation-induced reactions could lead to the formation of the hydroxidotrioxidosulfur(.) radical on the surfaces of these grains or in the gas phase. open.ac.ukmdpi-res.com

Potential formation mechanisms in the ISM could mirror some atmospheric pathways, such as the reaction of sulfur-containing ions with other species or the photolysis of more complex sulfur compounds frozen onto dust grains. researchgate.net The radical, once formed, would be highly reactive and likely participate in the formation of more complex organic and inorganic sulfur species observed in the ISM.

Geochemical Cycles and Hydroxidotrioxidosulfur(.) Relevance

The hydroxidotrioxidosulfur(.) radical is relevant to geochemical cycles primarily through its role in the atmospheric part of the global sulfur cycle. libretexts.orgwikipedia.org The transformation of sulfur species in the atmosphere, driven by photochemical reactions involving radicals like hydroxidotrioxidosulfur(.), directly influences the chemical composition of atmospheric deposition to the Earth's surface.

This deposition, in the form of acid rain and sulfate aerosols, impacts the weathering of rocks and minerals, releasing other elements into the environment. libretexts.org The input of sulfate to soils and aquatic systems influences microbial processes, such as sulfate reduction, which are fundamental to the biogeochemical cycling of sulfur and other elements. wikipedia.orgresearchgate.net While the radical itself is too short-lived to be a direct player in geological processes within the Earth's crust, its role as a key intermediate in the atmospheric sulfur cycle connects atmospheric chemistry to long-term geochemical processes. carnegiescience.eduyoutube.com

Analytical Methodologies for Detection and Quantification of Hydroxidotrioxidosulfur .

In Situ Spectroscopic Detection in Reaction Systems

In situ spectroscopic techniques are invaluable for observing the transient nature of the hydroxidotrioxidosulfur(.) radical directly within a reaction environment. These methods provide real-time or near-real-time data on the radical's formation and decay.

Laser flash photolysis (LFP) is a prominent technique used to study the reactivity of the hydroxidotrioxidosulfur(.) radical. csic.es In this method, a short, high-energy laser pulse is used to photolytically generate the radical, often from a precursor like persulfate (S₂O₈²⁻). csic.esnih.gov The subsequent decay of the radical is monitored by time-resolved absorbance, typically around 450 nm, which allows for the determination of its reaction rate constants with various compounds. csic.esresearchgate.net For instance, LFP has been employed to investigate the reactivity of the sulfate (B86663) radical with components of bacterial cell walls and contaminants of emerging concern. csic.es

UV-Visible (UV-Vis) spectrophotometry offers a simpler spectroscopic approach, often used for indirect quantification. researchgate.net One common method involves the oxidation of cerium(III) to cerium(IV) by the hydroxidotrioxidosulfur(.) radical. The resulting Ce(IV) can be quantified spectrophotometrically at a wavelength of 320 nm, providing an indirect measure of the radical's concentration. researchgate.netrsc.org This method's effectiveness can be influenced by factors such as pH, reaction time, and the initial concentration of the cerium salt. rsc.org Additionally, real-time in situ monitoring using visible spectrophotometry has been demonstrated as a tool for probing electrochemical advanced oxidation processes where the sulfate radical plays a key role. rsc.org

Raman spectroscopy has also been utilized for the in situ determination of sulfur speciation in high-temperature and high-pressure systems, such as those relevant to geochemistry. geochemicalperspectivesletters.org These studies have revealed the presence of sulfur radical ions, including the trisulfur (B1217805) radical ion (S₃⁻), which are not detectable in quenched samples, highlighting the importance of in situ measurements. geochemicalperspectivesletters.org

Table 1: Spectroscopic Methods for Hydroxidotrioxidosulfur(.) Detection

| Analytical Method | Principle | Typical Application | Key Findings/Advantages |

|---|---|---|---|

| Laser Flash Photolysis (LFP) | Generation of the radical by a laser pulse and monitoring its decay via time-resolved absorbance. | Determining reaction kinetics and reactivity with various compounds. | Provides absolute rate constants; suitable for studying transient species. csic.esresearchgate.net |

| UV-Visible Spectrophotometry | Indirect detection through the spectrophotometric measurement of a product formed by the radical's reaction (e.g., Ce(IV)). | Quantification of radical concentration in aqueous solutions. | Simple, rapid, and sensitive method for relative quantification. researchgate.netrsc.org |

| Raman Spectroscopy | In situ vibrational spectroscopy to identify sulfur species under specific conditions. | Studying sulfur speciation in geochemical systems at high temperature and pressure. | Enables the detection of non-quenchable radical species. geochemicalperspectivesletters.org |

| Chemiluminescence | Measurement of light emitted from a reaction involving the radical and a specific probe. | Real-time quantification of the radical in advanced oxidation processes. | High sensitivity and selectivity for real-time monitoring. acs.org |

Mass Spectrometry-Based Approaches for Radical Identification and Analysis

Mass spectrometry (MS) is a powerful tool for the identification and analysis of the hydroxidotrioxidosulfur(.) radical and its reaction products, particularly due to its high sensitivity and specificity.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is instrumental in identifying the complex mixture of products that result from the radical's reactions. pnas.org This approach has been used to study the oxidation of various organic compounds, revealing that the hydroxidotrioxidosulfur(.) radical can lead to highly oxidized and fragmented organosulfates. oberlin.edu For example, a nontargeted analysis using HRMS was applied to compare the oxidation of wastewater effluent by hydroxyl and sulfate radicals, identifying thousands of unique transformation products. digitellinc.com

MS is also central to protein footprinting studies that use the sulfate radical to probe protein structure and solvent accessibility. nih.gov In these experiments, proteins are exposed to the radical, and the resulting oxidative modifications are analyzed by MS to determine which amino acid residues were accessible. nih.govacs.org This provides insights into protein conformation and binding sites. nih.gov Studies have shown that the sulfate radical is an effective reagent for in-cell fast photochemical oxidation of proteins (IC-FPOP), with a higher number of modified peptides identified compared to hydroxyl radical footprinting. acs.org

Chromatographic Techniques Coupled with Radical Trapping Strategies

Chromatographic techniques, especially when combined with radical trapping, provide a robust method for both identifying and quantifying the hydroxidotrioxidosulfur(.) radical.

Electron spin resonance (ESR), also known as electron paramagnetic resonance (EPR), is the most direct method for detecting species with unpaired electrons, such as the hydroxidotrioxidosulfur(.) radical. nih.govnih.gov To enhance the stability and detectability of this short-lived radical, spin trapping agents are used. 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a commonly used spin trap that reacts with the sulfate radical to form a more stable radical adduct (DMPO-SO₄), which can then be detected by ESR. nih.govmdpi.comresearchgate.net This technique has been used to provide direct evidence for the formation of the sulfate radical in various systems. nih.gov

High-performance liquid chromatography (HPLC) is often used to separate and quantify the products of reactions involving the hydroxidotrioxidosulfur(.) radical. pnas.orgnih.gov For instance, HPLC coupled with a UV detector has been used to monitor the degradation of antibiotics by sulfate radical-based advanced oxidation processes. nih.govrsc.org In some cases, HPLC is combined with fluorescence detection, where a probe molecule reacts with the radical to produce a fluorescent product that can be quantified. science.gov

Ion chromatography is another valuable technique, particularly for the simultaneous quantification of sulfate and other related ions in a sample. google.comgoogle.com Methods have been developed using ion chromatography to measure sulfate and sulfite (B76179) ions in complex matrices like seawater, which can be relevant for monitoring desulfurization processes where these radicals may be involved. google.com

Table 2: Radical Trapping Agents and Probes

| Agent/Probe | Detection Method | Principle | Application |

|---|---|---|---|

| 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | Electron Spin Resonance (ESR/EPR) | Forms a stable radical adduct with the sulfate radical. | Direct detection and identification of the sulfate radical. nih.govresearchgate.net |

| Naproxen (B1676952) | Chemiluminescence | Acts as a turn-on luminescent probe upon reaction with the sulfate radical. | Real-time quantification of sulfate radicals in advanced oxidation processes. acs.org |

| Cerium(III) | UV-Vis Spectrophotometry | Oxidized to Ce(IV) by the sulfate radical, which is then quantified. | Indirect quantification of sulfate radicals. researchgate.netrsc.org |

| Nitrobenzene (B124822) (NB) | Not specified | Reacts much faster with hydroxyl radicals than with sulfate radicals. | Used as a probe to differentiate between the reactivity of hydroxyl and sulfate radicals. acs.org |

Indirect Detection Methods and Derivatization Strategies

Indirect methods are frequently employed to quantify the hydroxidotrioxidosulfur(.) radical, especially when direct detection is challenging. These methods often rely on measuring the stable products of a reaction between the radical and a specific probe molecule.

As mentioned previously, the oxidation of Ce(III) to Ce(IV) is a widely used indirect spectrophotometric method. researchgate.netrsc.org Another approach involves the use of chemical probes where the degradation of the probe compound is monitored over time. The rate of degradation is proportional to the concentration of the radical. For example, nitrobenzene has been used as a probe to distinguish between the activity of sulfate and hydroxyl radicals due to the significant difference in their reaction rates with this compound. acs.org

In some cases, it is possible to determine the concentration of sulfate radicals by measuring the formation of hydroxyl radicals, as there can be a clear conversion factor between the two in certain systems. researchgate.net This involves trapping the hydroxyl radicals with a compound like benzoic acid and then relating their concentration back to the parent sulfate radicals. researchgate.net

Derivatization can be considered a form of indirect detection where the radical reacts with a molecule to form a stable, easily detectable derivative. This is essentially the principle behind radical trapping, where the trapping agent derivatizes the radical into a more persistent species.

Challenges and Advances in Low-Concentration Detection and Real-Time Monitoring

A significant challenge in the analysis of the hydroxidotrioxidosulfur(.) radical is its inherent instability and low steady-state concentrations in many systems. acs.org This makes detection and accurate quantification difficult. The presence of interfering substances in complex matrices, such as wastewater or biological fluids, further complicates the analysis. nih.gov

Recent advances have focused on overcoming these challenges. The development of highly sensitive and selective probes, such as naproxen for chemiluminescence-based detection, allows for the real-time quantification of sulfate radicals at very low concentrations (on the order of 10⁻¹¹ M). acs.org This represents a significant step forward in monitoring advanced oxidation processes. acs.org

Improvements in in situ spectroscopic techniques, such as the use of spectroscopic sensors for monitoring UV advanced oxidation processes, also contribute to better real-time control and understanding of these systems. watereurope.eu The combination of multiple analytical techniques, such as LC-MS and NMR, has proven necessary to fully elucidate the complex reaction mechanisms involving the sulfate radical, providing a more complete picture than any single method could alone. oberlin.edu Furthermore, the development of transient chemiluminescence assays offers the ability to monitor the dynamic processes of radical generation and consumption on very short timescales. acs.org

Emerging Research Avenues and Future Perspectives for Hydroxidotrioxidosulfur . Studies

Development of Advanced Computational Models and Machine Learning Approaches

The transient and highly reactive nature of the sulfate (B86663) radical presents significant challenges to experimental characterization. To overcome these hurdles, researchers are increasingly turning to sophisticated computational and machine learning models to predict and understand its behavior.

Detailed Research Findings:

Recent studies have demonstrated the power of machine learning (ML) in predicting the reaction kinetics of sulfate radicals with various organic contaminants in water treatment processes. researchgate.net By employing a range of ML models such as random forest, decision tree, and support vector machines, researchers can predict the rate constants of these reactions with a high degree of accuracy. researchgate.net These models analyze the complex relationships between the structure of organic pollutants and their reactivity with sulfate radicals, offering a predictive capability that can accelerate the design of more effective water treatment technologies. researchgate.net

One study successfully used ML models with molecular fingerprints and chemical descriptors to predict sulfate radical rate constants. researchgate.net The Gradient Boosting (GB) model showed excellent performance when using chemical descriptors, while the Support Vector Machine (SVM) model was most effective with Morgan fingerprints. researchgate.net This research highlights the potential of combining machine learning with chemical kinetics to tackle challenges in environmental chemistry. researchgate.net

Furthermore, deep learning molecular potentials, like the ANI-2x model, are being extended to include sulfur, which will enable more accurate simulations of molecules and reactions involving sulfate radicals. chemrxiv.org These models offer a significant speed advantage over traditional quantum chemistry calculations without a substantial loss of accuracy, paving the way for large-scale simulations of complex chemical systems. chemrxiv.org

| Machine Learning Model | Application in Hydroxidotrioxidosulfur(.) Studies | Key Findings/Advantages |

|---|---|---|

| Random Forest (RF), Decision Tree (DT), Support Vector Machine (SVM), XGBoost (XGB), Gradient Boosting (GB), Bayesian Ridge Regression (BR) | Predicting reaction rate constants between sulfate radicals and various organic contaminants. researchgate.net | GB model performed optimally with chemical descriptors. SVM model showed the best predictive performance with Morgan fingerprints. researchgate.net These models enhance the understanding of chemical reactions involving sulfate radicals. researchgate.net |

| Multi-layer Perceptron (MLP) | Forecasting the adsorption capacity of Metal-Organic Frameworks (MOFs) for sulfur-containing compounds. nih.gov | Achieved the best performance among tested models with low error rates. researchgate.net Feature importance analysis identified key factors influencing desulfurization efficiency. nih.govresearchgate.net |

| ANI-2x (Deep Learning Molecular Potential) | Accurate simulation of organic molecules containing sulfur. chemrxiv.org | Provides a significant speedup (~10^6 factor) compared to DFT with negligible loss in accuracy, enabling large-scale simulations. chemrxiv.org |

Innovation in Time-Resolved Spectroscopic Characterization of Transient Sulfur Radicals

Directly observing the fleeting existence of sulfur radicals like hydroxidotrioxidosulfur(.) requires cutting-edge spectroscopic techniques with extremely high temporal resolution.

Detailed Research Findings:

Time-resolved X-ray absorption spectroscopy has emerged as a powerful tool for tracking the formation and reaction of sulfur-containing radicals in real-time. acs.orgosti.govosti.gov This element-specific technique allows researchers to follow the chemical transformations of sulfur species with a time resolution on the order of picoseconds. acs.orgosti.govosti.gov By combining experimental transient spectra with high-level electronic structure theory, it is possible to identify and characterize transient radical species and their subsequent reaction products. acs.orgosti.gov

For instance, a study on the light-induced reactions of an aromatic thiol utilized time-resolved sulfur-1s absorption spectroscopy to identify a radical intermediate and two thione isomers formed upon illumination. acs.orgosti.gov This work demonstrates the potential of this technique to unravel complex reaction pathways involving sulfur radicals. acs.orgosti.gov Similarly, ultrafast transient X-ray absorption spectroscopy has been used to monitor the dissociation of dimethyl disulfide, identifying the rapid formation of CH₃S radicals as the primary relaxation pathway. acs.org

Laser flash photolysis (LFP) is another key technique for studying the reactivity of the sulfate radical anion. csic.es By generating SO₄•⁻ through the photolysis of persulfate and monitoring its decay in the presence of various compounds, researchers can determine the rate constants of its reactions. csic.esnih.gov This method has been instrumental in comparing the reactivity of sulfate radicals with that of hydroxyl radicals, revealing both similarities and key differences in their reaction mechanisms with amino acids and other biomolecules. nih.gov

Exploration of Hydroxidotrioxidosulfur(.) in Novel Chemical Systems and Catalytic Processes

The high reactivity and oxidizing power of the sulfate radical make it a valuable tool in a variety of chemical applications, particularly in advanced oxidation processes (AOPs) for environmental remediation.

Detailed Research Findings:

Sulfate radical-based AOPs (SR-AOPs) are gaining prominence for the degradation of persistent organic pollutants in wastewater. nih.govresearchgate.netfrontiersin.orgacs.org These processes typically involve the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) to generate sulfate radicals. nih.govfrontiersin.orgnih.gov A key area of research is the development of efficient and stable catalysts for this activation step.

Metal-organic frameworks (MOFs) have shown great promise as catalysts for SR-AOPs. nih.govacs.org Their high surface area and tunable structures allow for efficient activation of persulfate and subsequent degradation of organic pollutants. nih.govacs.org Recent reviews have highlighted the progress in using various MOFs, such as those based on zeolitic imidazolate frameworks (ZIF) and Materials Institute Lavoisier (MIL), for this purpose. acs.org Single-atom catalysts (SACs) derived from MOFs are also emerging as highly efficient materials for SR-AOPs due to their maximum atomic utilization. wiley.com

Beyond environmental applications, the sulfate radical is being explored for its utility in synthetic organic chemistry. Its ability to initiate radical reactions under mild conditions opens up new possibilities for the synthesis of complex molecules. numberanalytics.com For example, the selective functionalization of C-H bonds, a challenging transformation in organic synthesis, can be achieved using radical-based approaches. chemrxiv.org

Interdisciplinary Applications and Cross-Field Integration (e.g., Materials Science, Astrochemical Modeling)

The study of the hydroxidotrioxidosulfur(.) radical is not confined to traditional chemistry disciplines but extends into materials science and astrochemistry.

Detailed Research Findings:

In materials science , the generation of sulfate radicals is being harnessed for the synthesis and modification of materials. For example, radical reactions can be used to functionalize nanoparticles, creating new materials with unique properties. numberanalytics.com The development of new catalysts for sulfate radical generation, such as those based on Mn-oxides and carbonaceous materials, is an active area of research with direct implications for materials development. nih.gov

In the field of astrochemistry , the formation and reactivity of sulfur-containing radicals are crucial for understanding the chemical evolution of interstellar and planetary environments. Recent research has shown that sulfate radicals can be formed from the irradiation of aqueous sulfate aerosols, which are common in Earth's atmosphere. pnas.org This finding suggests that sulfate radical chemistry could play a significant role in the atmospheric processing of organic compounds and the formation of organosulfates. pnas.orgcopernicus.org Computational modeling, including the use of machine learning, can help to predict the outcomes of these complex atmospheric reactions. researchgate.net

Furthermore, the development of combined experimental and computational approaches is fostering a deeper, interdisciplinary understanding of the fundamental chemistry of sulfate radicals, which can then be applied to optimize processes in various fields. kuleuven.be

Unanswered Questions and Future Methodological Developments in Radical Chemistry

Despite significant progress, many questions surrounding the chemistry of the hydroxidotrioxidosulfur(.) radical and radical chemistry in general remain unanswered.

Unanswered Questions:

Reaction Mechanisms: While much is known, the detailed mechanisms of many radical reactions, especially complex cascade reactions and those occurring at interfaces, are still not fully understood. quora.comwikipedia.org For example, the precise role of different radical species and non-radical pathways in complex systems remains an area of active investigation. nih.gov

Selectivity and Control: A major challenge in radical chemistry is controlling the high reactivity of radicals to achieve selective chemical transformations. numberanalytics.comnumberanalytics.com Developing new catalysts and reaction conditions to improve selectivity is a key goal. numberanalytics.com

Homochirality: The origin of homochirality in biomolecules, the preference for one enantiomer over the other, is a fundamental unanswered question in chemistry, and the potential role of radical reactions in this process is an intriguing area of speculation. wikipedia.org

Complex Environments: The behavior of radicals in complex environments, such as biological systems or atmospheric aerosols, is difficult to predict and requires further study. pnas.org

Future Methodological Developments:

The future of radical chemistry will likely be driven by several key methodological advancements:

Advanced Catalysis: The development of new and more efficient catalysts, including photoredox catalysts, transition-metal catalysts, and single-atom catalysts, will continue to expand the scope of radical reactions. nih.govmdpi.com

Novel Activation Methods: Exploring new ways to generate radicals, such as through electrochemistry or visible light photocatalysis, will provide milder and more sustainable reaction conditions. numberanalytics.comkuleuven.benih.gov

In-situ and Operando Characterization: The advancement of time-resolved spectroscopic techniques will allow for more detailed in-situ and operando studies of radical reactions, providing unprecedented mechanistic insights. osti.govuni-hamburg.de

Predictive Modeling: The increasing sophistication of computational models and machine learning algorithms will provide powerful predictive tools for designing new radical reactions and understanding their mechanisms. researchgate.netarxiv.org

Q & A

Q. How can researchers accurately determine the molecular structure and purity of Hydroxidotrioxidosulfur?

Methodological Answer:

- Use spectroscopic techniques (e.g., NMR, IR, and Raman spectroscopy) to confirm the compound’s structural features, such as hydroxyl and trioxide groups.

- Validate purity via high-performance liquid chromatography (HPLC) or mass spectrometry , ensuring minimal impurities (<1%) for reliable experimental outcomes .

- Cross-reference spectral data with computational simulations (e.g., density functional theory) to resolve ambiguities in bond configurations .

Q. What experimental design principles should guide the synthesis of Hydroxidotrioxidosulfur under controlled conditions?

Methodological Answer:

- Optimize reaction parameters (temperature, pH, catalyst concentration) using a factorial design of experiments (DoE) to identify critical variables .

- Monitor intermediate species via in situ spectroscopy to track reaction pathways and avoid side products.

- Include control groups (e.g., sulfur trioxide or hydroxide analogs) to isolate the compound’s unique reactivity .

Q. How can researchers assess the stability of Hydroxidotrioxidosulfur in aqueous environments?

Methodological Answer:

- Conduct kinetic studies under varying pH and temperature conditions, measuring decomposition rates via UV-Vis spectroscopy.

- Compare hydrolytic stability with structurally similar compounds (e.g., sulfuric acid derivatives) to infer degradation mechanisms .

- Use isotopic labeling (e.g., ^18O) to trace oxygen exchange pathways .

Advanced Research Questions

Q. How do contradictory data on Hydroxidotrioxidosulfur’s reactivity arise, and how can they be reconciled?

Methodological Answer:

- Perform meta-analysis of published datasets to identify systemic biases (e.g., solvent impurities or calibration errors).

- Replicate conflicting experiments under standardized conditions , isolating variables like humidity or trace metal contaminants .

- Apply multivariate statistical models (e.g., PCA) to distinguish experimental noise from genuine reactivity trends .

Q. What advanced techniques are suitable for probing Hydroxidotrioxidosulfur’s role in radical-mediated reactions?

Methodological Answer:

- Use electron paramagnetic resonance (EPR) to detect transient radical intermediates during oxidation-reduction cycles.

- Pair with ab initio molecular dynamics simulations to predict radical stability and reaction pathways .

- Validate findings using isotopic tracers (e.g., deuterium-labeled substrates) to confirm hydrogen abstraction mechanisms .

Q. How can computational modeling resolve ambiguities in Hydroxidotrioxidosulfur’s electronic structure?

Methodological Answer:

- Employ time-dependent DFT to simulate electronic transitions and compare them with experimental UV-Vis spectra.

- Analyze electron density maps (via QTAIM) to identify non-covalent interactions (e.g., hydrogen bonding) influencing stability .

- Validate models against crystallographic data (if available) or high-resolution XPS measurements .

Q. What strategies mitigate risks when handling Hydroxidotrioxidosulfur in air-sensitive reactions?

Methodological Answer:

- Use Schlenk-line techniques or gloveboxes to maintain inert atmospheres during synthesis and characterization.

- Implement real-time gas monitoring (e.g., Raman gas cells) to detect unintended byproducts like sulfur dioxide .

- Refer to safety protocols for analogous hygroscopic compounds (e.g., lithium hydroxide) for spill management .

Data Reproducibility and Ethical Considerations

Q. How can researchers ensure reproducibility in studies involving Hydroxidotrioxidosulfur?

Methodological Answer:

- Document detailed synthetic procedures (e.g., exact stoichiometry, solvent drying methods) in supplementary materials .

- Share raw spectral data and computational input files via open-access repositories.

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enhance cross-study validation .

Q. What ethical frameworks apply to toxicological studies of Hydroxidotrioxidosulfur?

Methodological Answer:

- Prioritize in vitro assays (e.g., cell viability tests) over animal models for preliminary toxicity screening .

- Disclose conflicts of interest (e.g., funding sources) in publications to maintain transparency.

- Follow institutional guidelines for hazardous waste disposal, as outlined in chemical hygiene plans .

Interdisciplinary Applications

Q. How can Hydroxidotrioxidosulfur be integrated into environmental chemistry research?

Methodological Answer:

- Investigate its role in atmospheric sulfur cycles using smog chamber experiments to simulate oxidation pathways.

- Pair with isotopic analysis (δ^34S measurements) to trace anthropogenic vs. natural sources .

- Collaborate with computational chemists to model its environmental persistence and degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.